molecular formula C12H15N5O B11302452 N-butyl-3-(1H-tetrazol-1-yl)benzamide

N-butyl-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11302452
M. Wt: 245.28 g/mol
InChI Key: QAILMZRRFJVPJP-UHFFFAOYSA-N
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Description

N-butyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their unique chemical properties and have been widely studied for their potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the tetrazole ring in the structure imparts significant thermal stability and high nitrogen content, making it an interesting compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride. This reaction proceeds efficiently in solvents like isopropanol, n-propanol, or n-butanol under mild conditions, yielding high purity tetrazole derivatives .

Industrial Production Methods

Industrial production of N-butyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide may involve a one-pot synthesis approach to streamline the process and reduce costs. This method can include the direct reaction of the starting materials in a single reactor, minimizing the need for intermediate purification steps. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups on the benzamide or tetrazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for different applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-butyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can disrupt normal cellular processes, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide stands out due to its specific combination of the tetrazole ring and benzamide moiety. This unique structure imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further enhance its value in scientific research and industrial applications .

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

N-butyl-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C12H15N5O/c1-2-3-7-13-12(18)10-5-4-6-11(8-10)17-9-14-15-16-17/h4-6,8-9H,2-3,7H2,1H3,(H,13,18)

InChI Key

QAILMZRRFJVPJP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)N2C=NN=N2

Origin of Product

United States

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